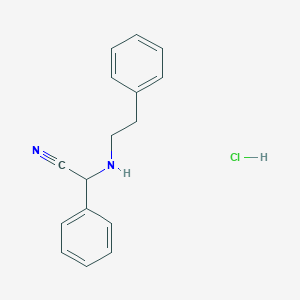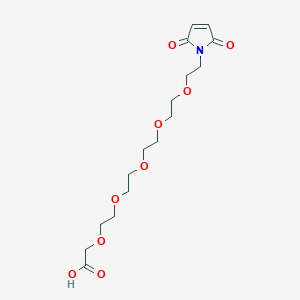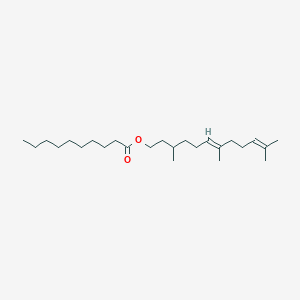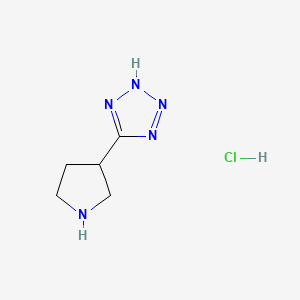
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzoxazine ring provides a rigid, planar structure, while the phenylsulfonyl and carboxylic acid groups may introduce additional steric and electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could participate in acid-base reactions, and the phenylsulfonyl group could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the compound’s polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and its analogues have been synthesized and evaluated for antibacterial activity. These compounds showed significant activity against various bacterial strains, such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The antibacterial activity is attributed to the structural features of these benzoxazine derivatives, highlighting their potential as antibacterial agents (Kadian, Maste, & Bhat, 2012).
Fuel Cell Applications
The sulfonic acid-containing polybenzoxazine, a related derivative, has been synthesized for use in direct methanol fuel cells. This novel monomer exhibits high proton conductivity and low methanol permeability, making it suitable for fuel cell membranes. Such materials offer improved fuel cell performance due to their chemical stability and efficient ion transport properties (Yao et al., 2014).
Material Synthesis and Thermal Properties
Benzoxazine-based materials, including those derived from this compound, have been explored for their synthesis, structure characterization, and thermal properties. These materials demonstrate diverse thermal behaviors and high glass transition temperatures, indicating their potential for high-performance applications in various industries (Wen-sheng, 2009).
Herbicide Activity Enhancement
Modifications of benzoxazine derivatives, including fluorination, have led to significant changes in herbicidal activity. For example, fluorobentranil, a compound related to benzoxazines, shows enhanced broad-leaf activity and selectivity for rice, cereals, and maize. This demonstrates the potential of chemical modifications in benzoxazines for developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
High-Performance Thermosets
Aromatic diamine-based benzoxazines, including derivatives of this compound, have been synthesized and converted into high-performance thermosets. These materials exhibit superior thermal properties, such as high glass transition temperatures and thermal stability, making them suitable for advanced composite materials and coatings (Lin, Chang, Hsieh, & Lee, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-10-6-7-13-12(8-10)17(9-14(22-13)15(18)19)23(20,21)11-4-2-1-3-5-11/h1-8,14H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDMEZWBKFTDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1472929.png)






![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472940.png)

![3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1472944.png)

![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)
![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)

